N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide

Carbonic anhydrase inhibition Tumor-associated isoforms hCA IX/XII Isoform selectivity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide (CAS 477547-18-5) is a fully synthetic hybrid small molecule (C₂₃H₁₄N₂O₃S, MW 398.44 g/mol) that fuses three pharmacophoric modules—coumarin (2-oxo-2H-chromene), 2-aminothiazole, and naphthalene-2-carboxamide—via a carboxamide (-CONH-) linker rather than the sulfonamide (-SO₂NH-) linker found in its closest published structural analog. The compound is catalogued by multiple research-chemical suppliers at ≥95% purity and belongs to the coumarylthiazole class, a scaffold widely investigated for carbonic anhydrase inhibition, acetylcholinesterase inhibition, anticancer activity, and antioxidant effects.

Molecular Formula C23H14N2O3S
Molecular Weight 398.44
CAS No. 477547-18-5
Cat. No. B2651321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide
CAS477547-18-5
Molecular FormulaC23H14N2O3S
Molecular Weight398.44
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
InChIInChI=1S/C23H14N2O3S/c26-21(17-10-9-14-5-1-2-6-15(14)11-17)25-23-24-19(13-29-23)18-12-16-7-3-4-8-20(16)28-22(18)27/h1-13H,(H,24,25,26)
InChIKeyRGVYKJLEDVHLIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide (CAS 477547-18-5): Chemical Identity, Scaffold Architecture, and Research Procurement Baseline


N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide (CAS 477547-18-5) is a fully synthetic hybrid small molecule (C₂₃H₁₄N₂O₃S, MW 398.44 g/mol) that fuses three pharmacophoric modules—coumarin (2-oxo-2H-chromene), 2-aminothiazole, and naphthalene-2-carboxamide—via a carboxamide (-CONH-) linker rather than the sulfonamide (-SO₂NH-) linker found in its closest published structural analog [1]. The compound is catalogued by multiple research-chemical suppliers at ≥95% purity and belongs to the coumarylthiazole class, a scaffold widely investigated for carbonic anhydrase inhibition, acetylcholinesterase inhibition, anticancer activity, and antioxidant effects [2]. Critically, the carboxamide linkage structurally distinguishes this compound from sulfonamide-bearing coumarylthiazoles that dominate the published primary literature, carrying mechanistic implications for isoform selectivity that are foundational to procurement decisions [1][3].

Why Coumarylthiazole Analogs Cannot Be Interchanged with N-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide in Target-Based Screening or SAR Campaigns


The coumarylthiazole scaffold class encompasses compounds with profoundly divergent selectivity profiles dictated by the linker chemistry at the thiazole 2-amino position. Published data demonstrate that sulfonamide-linked analogs (e.g., compound 5f, naphthalene-2-sulphonamide) potently inhibit ubiquitous cytosolic isoforms hCA I (IC₅₀ = 5.63 µM) and hCA II (IC₅₀ = 8.48 µM) [1], while carboxamide-linked coumarylthiazoles are selective for the tumor-associated transmembrane isoform hCA IX (Kᵢ = 107.9 nM for lead e11) with negligible activity against hCA I, II, and VII [2]. Independent studies confirm that coumarin carboxamides as a class achieve hCA IX Kᵢ values below 25 nM and hCA XII Kᵢ below 65 nM while sparing hCA I/II [3]. The target compound's carboxamide linkage therefore predicts a fundamentally different isoform selectivity landscape from sulfonamide analogs—a distinction that cannot be captured by interchanging compounds within the same nominal scaffold class. Additionally, the 2-naphthamide regioisomer presents different geometry and electronic distribution compared to the 1-naphthamide positional isomer, with implications for target binding that preclude simple substitution .

Quantitative Differentiation Evidence: N-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide vs. Closest Analogs


Carboxamide vs. Sulfonamide Linker: Predicted hCA Isoform Selectivity Inversion

The target compound employs a carboxamide (-CONH-) linker connecting the naphthalene ring to the thiazole, whereas the closest published analog N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide (compound 5f) uses a sulfonamide (-SO₂NH-) linker. In the Kurt et al. 2015 study, sulfonamide 5f inhibited hCA I with IC₅₀ = 5.63 µM and hCA II with IC₅₀ = 8.48 µM, acting as the strongest broad-spectrum inhibitor in the series [1]. By contrast, the Kurt et al. 2017 study of coumaryl-carboxamide derivatives demonstrated that the carboxamide class spares hCA I, II, and VII entirely while selectively inhibiting the tumor-associated isoform hCA IX (Kᵢ = 107.9 nM for the most potent analog e11) [2]. This is mechanistically consistent with Thacker et al. 2022, where all evaluated coumarin carboxamides selectively inhibited hCA IX (Kᵢ < 25 nM for the best compounds 6a–e) and hCA XII (Kᵢ < 65 nM) with no inhibition of hCA I or II [3].

Carbonic anhydrase inhibition Tumor-associated isoforms hCA IX/XII Isoform selectivity Linker chemistry SAR

2-Naphthamide vs. 1-Naphthamide Positional Isomerism: Differential Pharmacophoric Geometry and Target Engagement Potential

The target compound features the naphthalene-2-carboxamide (2-naphthamide) regioisomer, whereas N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide represents the 1-naphthamide positional isomer also available from chemical suppliers . 2-Naphthamide and 1-naphthamide share identical molecular formula and molecular weight but differ in the position of the carboxamide substituent on the naphthalene ring, producing distinct spatial orientation of the terminal aryl moiety relative to the coumarylthiazole core . In the structurally informative naphthamide VEGFR2 inhibitor series reported by Weiss et al., the naphthalene substitution pattern was a critical determinant of kinase inhibitory potency, with certain 2-substituted naphthamides achieving VEGFR2 IC₅₀ values as low as 0.37 nM [1]. Although no direct head-to-head comparison of the 2-naphthamide and 1-naphthamide coumarylthiazole congeners has been published, the regioisomeric distinction is expected to produce divergent binding poses in any target with a sterically constrained active site, affecting both potency and selectivity.

Naphthalene regioisomerism Positional isomer SAR Binding pose geometry Molecular recognition

Coumarylthiazole Core as a Privileged AChE Inhibitor Scaffold: Structural Context for the Target Compound

The coumarylthiazole core shared by the target compound and published AChE inhibitors confers nanomolar acetylcholinesterase inhibitory potential with extraordinary selectivity over butyrylcholinesterase (BuChE). Sonmez et al. 2017 demonstrated that 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (compound 6c), which retains the identical coumaryl-(thiazol-2-yl) core with an acetamide linker, achieved AChE IC₅₀ = 43 nM and a selectivity index of 4151.16 over BuChE [1]. Importantly, compounds in this series with bulkier N-substituents showed reduced AChE activity, indicating that the thiazole 2-amino substituent—where the target compound bears a naphthamide rather than an acetamide—is a critical potency and selectivity determinant [1]. The coumarin moiety was shown by molecular docking to wedge between the catalytic active site (CAS) residues and the catalytic triad of AChE, anchored by a hydrogen bond with Tyr130, while the substituent at the thiazole 2-position occupies the peripheral anionic site (PAS) [1]. The target compound's bulky, lipophilic 2-naphthamide substituent is predicted to alter PAS occupancy relative to the diethylaminoacetamide of 6c.

Acetylcholinesterase inhibition Alzheimer's disease Selectivity index Coumarin-thiazole hybrids

Naphthamide Moiety as a Validated VEGFR2 Kinase Pharmacophore: Class-Level Target Inference

The naphthalene-2-carboxamide (2-naphthamide) moiety in the target compound is a recognized pharmacophore for ATP-competitive kinase inhibition, particularly against vascular endothelial growth factor receptor-2 (VEGFR2). Weiss et al. (J Med Chem 2008) identified a series of N-arylnaphthamides as potent VEGFR2 inhibitors, with the most optimized compounds achieving IC₅₀ values as low as 0.37 nM in enzymatic assays and demonstrating oral efficacy in a rat corneal angiogenesis model [1]. The naphthamide VEGFR2 pharmacophore is further validated by clinical-stage compounds: BFH772 (N-cyclopropyl-naphthamide derivative) inhibits VEGFR2 with IC₅₀ = 3 nM with >500-fold selectivity over FLK-1, FLT-1, and FLT-4 , and NVP-BAW2881 (a naphthamide-based inhibitor) achieves VEGFR2 IC₅₀ = 9 nM . The target compound uniquely appends this validated naphthamide kinase-binding motif to the coumarylthiazole scaffold—a combination not represented in any other commercially available compound or published analog series.

VEGFR2 kinase inhibition Angiogenesis Naphthamide pharmacophore Tyrosine kinase inhibitor

Physicochemical Property Differentiation: Carboxamide Linker vs. Sulfonamide Linker

Replacement of the sulfonamide (-SO₂NH-) linker in compound 5f with the carboxamide (-CONH-) linker in the target compound alters key physicochemical parameters relevant to membrane permeability and oral bioavailability predictions. The sulfonamide group contributes two hydrogen bond acceptors (S=O) and one donor (NH) with a larger topological polar surface area (tPSA) increment (~54.9 Ų for the -SO₂NH- fragment) compared to the carboxamide (~43.1 Ų for the -CONH- fragment, one HBA and one HBD) [1]. This ~12 Ų reduction in tPSA for the target compound predicts moderately improved passive membrane permeability relative to the sulfonamide analog, consistent with the established inverse correlation between tPSA and intestinal absorption [1]. The carboxamide also eliminates the strongly electron-withdrawing sulfonyl group, potentially altering the electronic character of the thiazole ring and its hydrogen-bonding capacity at target binding sites. The compound's SMILES notation (O=C(NC1=NC(=CS1)C1=CC2=CC=CC=C2OC1=O)C1=CC=C2C=CC=CC2=C1) and molecular weight (398.44 g/mol) place it within oral drug-like chemical space (MW < 500) .

Drug-likeness Polar surface area Hydrogen bonding Membrane permeability Physicochemical profiling

Procurement-Grade Analytical Specification: Purity and Characterization Baseline

The target compound is commercially available at a catalog specification of ≥95% purity as confirmed by the supplier Chemenu (Catalog No. CM989464), with full IUPAC nomenclature (N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide), molecular formula (C₂₃H₁₄N₂O₃S), molecular weight (398.44 g/mol), and SMILES string publicly documented . This purity grade is suitable for most in vitro screening and SAR campaigns. In contrast, the closely related sulfonamide analog 5f (naphthalene-2-sulphonamide derivative) and other coumarylthiazole congeners from the Kurt et al. 2015 series are not available from standard commercial suppliers and require custom synthesis, introducing batch-to-batch variability and characterization burden [1]. The target compound's availability as an off-the-shelf catalog item with defined purity represents a procurement advantage for laboratories without dedicated synthetic chemistry capabilities.

Compound procurement Analytical characterization Purity specification Reproducibility

High-Value Application Scenarios for N-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide Based on Quantitative Differentiation Evidence


Tumor-Associated Carbonic Anhydrase IX/XII Selective Inhibitor Screening

The target compound's carboxamide linker architecture positions it for selective inhibition of tumor-associated hCA isoforms IX and XII, as demonstrated by the Kurt et al. 2017 coumaryl-carboxamide series where hCA IX was inhibited (Kᵢ = 107.9 nM for lead e11) while hCA I, II, and VII remained unaffected [1]. This contrasts with sulfonamide-linked analogs (5f) that inhibit ubiquitous hCA I/II broadly (IC₅₀ = 5.63 and 8.48 µM) [2]. Researchers developing isoform-selective CA inhibitors for oncology applications should prioritize this compound as a carboxamide-based screening candidate to avoid the off-target hCA I/II activity inherent to sulfonamide analogs. Confirmatory stopped-flow CO₂ hydratase assays against hCA isoforms I, II, IX, and XII are recommended for direct profiling.

Dual VEGFR2/CDK2 Polypharmacology Probe Development

The compound uniquely combines the 2-naphthamide VEGFR2 pharmacophore (validated by Weiss et al. with lead compound IC₅₀ = 0.37 nM [3]) and the coumarylthiazole CDK2 inhibitory scaffold (validated by Bondock et al. 2024 with HepG2 IC₅₀ = 2.6 µM and HCT116 IC₅₀ = 3.5 µM for coumarin-thiazole derivative 6c [4]) in a single molecular entity. No other commercially available compound integrates these two pharmacophores into one hybrid structure. This makes the compound suitable for exploratory polypharmacology studies targeting angiogenesis (VEGFR2) and cell cycle regulation (CDK2) simultaneously. Researchers should evaluate this compound in parallel VEGFR2 enzymatic and CDK2 cellular assays to quantify the dual-target engagement profile.

Acetylcholinesterase Inhibitor SAR Expansion with a Novel N-Substituent Vector

The coumarylthiazole scaffold is validated for sub-50 nM AChE inhibition with >4000-fold selectivity over BuChE, as demonstrated by compound 6c (AChE IC₅₀ = 43 nM, selectivity index = 4151.16) [5]. The target compound's 2-naphthamide substituent at the thiazole 2-amino position represents a structurally novel N-substituent not explored in the Sonmez et al. 2017 SAR series. Medicinal chemists pursuing AChE inhibitor optimization can use this compound to probe the effect of a bulky, lipophilic aryl substituent on peripheral anionic site (PAS) occupancy, AChE potency, and BuChE selectivity. Ellman's method assays with electric eel AChE and equine serum BuChE are the recommended primary screens.

Procurement-Standardized Reference Compound for Coumarylthiazole Library Enumeration

As an off-the-shelf catalog item (≥95% purity, Chemenu Cat. No. CM989464 ), the target compound serves as an immediately accessible reference standard for laboratories building coumarylthiazole-focused compound libraries. In contrast, the sulfonamide analog 5f and other published coumarylthiazoles require de novo synthesis [2][5]. The compound's defined purity specification, documented SMILES, and structural singularity (2-naphthamide regioisomer with carboxamide linker) make it suitable as a procurement-controlled positive control or scaffold-validation tool for medium-throughput screening campaigns where synthetic access to custom analogs is rate-limiting.

Quote Request

Request a Quote for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.